molecular formula C10H13NOS B11039775 1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B11039775
M. Wt: 195.28 g/mol
InChI Key: ZNZPHFVMORJZAW-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound that features a pyrrolidine ring and a thiophene ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the reaction of pyrrolidine with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyrrolidine+2-ThiophenecarboxaldehydeThis compound\text{Pyrrolidine} + \text{2-Thiophenecarboxaldehyde} \rightarrow \text{this compound} Pyrrolidine+2-Thiophenecarboxaldehyde→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiophene ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

    1-(Pyrrolidin-1-yl)ethan-1-one: Lacks the thiophene ring, making it structurally simpler.

Uniqueness

1-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of both pyrrolidine and thiophene rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-thiophen-2-ylethanone

InChI

InChI=1S/C10H13NOS/c12-10(11-5-1-2-6-11)8-9-4-3-7-13-9/h3-4,7H,1-2,5-6,8H2

InChI Key

ZNZPHFVMORJZAW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=CS2

Origin of Product

United States

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